SDH Enzyme Inhibition Potency: Compound 12x Achieves 6.8-Fold Greater SDH Inhibition Than Fluxapyroxad
In a direct head-to-head enzyme inhibition assay using isolated succinate dehydrogenase, Compound 12x (Succinate dehydrogenase-IN-2) demonstrated an IC₅₀ of 1.22 mg/L, representing a 6.8-fold improvement over the commercial SDHI fluxapyroxad tested under identical conditions (IC₅₀ = 8.32 mg/L) [1]. This quantitative advantage at the primary target level establishes that Compound 12x possesses intrinsically higher affinity for the SDH enzyme complex than the most widely used pyrazole-4-carboxamide reference standard.
| Evidence Dimension | SDH enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.22 mg/L |
| Comparator Or Baseline | Fluxapyroxad: IC₅₀ = 8.32 mg/L |
| Quantified Difference | 6.8-fold lower IC₅₀ (greater potency) |
| Conditions | Isolated succinate dehydrogenase enzyme inhibition assay; both compounds tested under identical experimental conditions in the same study (Xu et al., 2024) |
Why This Matters
For researchers selecting an SDH inhibitor with maximal target engagement, Compound 12x offers a nearly 7-fold potency advantage over fluxapyroxad at the enzymatic level, making it the preferred choice for biochemical SDH inhibition studies.
- [1] Xu D, Lin GT, Huang JC, Sun J, Wang W, Liu X, Xu G. Discovery, Optimization, and Biological Evaluation of Novel Pyrazol-5-yl-phenoxybenzamide Derivatives as Potent Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2024 Aug 7;72(31):17608-17616. doi:10.1021/acs.jafc.4c02685. PMID: 39046798. View Source
